Diclazuril 6-Carboxylic Acid

Übersicht

Beschreibung

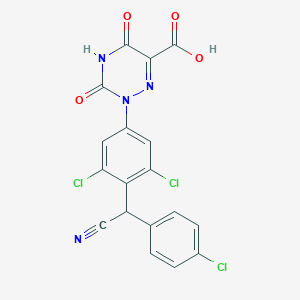

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a triazine ring, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves multiple steps, typically starting with the preparation of the core triazine structure. The process often includes chlorination reactions and the introduction of cyanomethyl and chlorophenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and catalytic hydrogenation can be employed to streamline the process and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of Diclazuril 6-Carboxylic Acid can be summarized in the following steps:

- Preparation of Core Structure : Initial formation of the triazine ring.

- Chlorination : Introduction of chlorine atoms at specific positions.

- Functional Group Modifications : Addition of cyanomethyl and chlorophenyl groups.

Scientific Research Applications

This compound has been investigated for various applications:

Veterinary Medicine

- Coccidiostat in Poultry : Diclazuril is primarily used to control coccidiosis in chickens. A study indicated that at a concentration of 1 mg/kg in feed, it effectively reduced mortality rates and improved overall health metrics in poultry .

| Treatment Group | Diclazuril (mg/kg) | Mortality (%) | Final Body Weight (kg) |

|---|---|---|---|

| Control | 0 | 2 | 2.076 |

| Low Dose | 1 | 1 | 2.012 |

| Medium Dose | 6 | 3 | 1.998 |

| High Dose | 12 | 1.5 | 2.032 |

Chemical Research

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, making it valuable in chemical research and development.

Biological Studies

- Investigating Biological Activity : Research has focused on the interactions between this compound and various biomolecules, exploring its potential therapeutic properties .

Case Study 1: Efficacy in Poultry

A comprehensive study assessed the efficacy of Diclazuril as a coccidiostat in chickens raised for fattening and laying. The results demonstrated that the compound significantly reduced mortality rates and improved growth performance without adverse health effects .

Case Study 2: Chemical Synthesis

In another study, researchers utilized Diclazuril derivatives as intermediates to develop novel compounds with enhanced biological activity, showcasing its versatility as a building block in synthetic chemistry .

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A related compound with similar structural features.

Phenyl boronic acid derivatives: Compounds with boronic acid groups that share some chemical properties.

Uniqueness

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biologische Aktivität

Diclazuril 6-Carboxylic Acid, a derivative of the anti-coccidial drug diclazuril, has garnered attention for its biological activity, particularly in veterinary medicine. This compound is primarily utilized for its efficacy against coccidiosis in poultry and other livestock. The following sections explore its mechanism of action, biological effects, and relevant research findings.

Diclazuril functions as a coccidiostat by inhibiting the biosynthesis of nucleic acids in Eimeria species, the causative agents of coccidiosis. It acts on multiple stages of the parasite's lifecycle, particularly affecting both the asexual and sexual reproduction stages. The exact molecular targets remain partially understood but involve interactions with specific enzymes and receptors that modulate cellular activities within the host and parasite .

1. Anticoccidial Efficacy

Diclazuril has demonstrated significant anticoccidial activity at low concentrations (as low as 1 ppm) in poultry diets. A study involving 800 Ross 308 chickens showed that different dosages of diclazuril resulted in varying effects on mortality rates, body weight, feed intake, and alkaline phosphatase levels (Table 1) .

| Treatment Group | Diclazuril Dose (mg/kg) | Mortality (%) | Final Body Weight (kg) | Feed Intake (g/bird/day) | Alkaline Phosphatase (U/L) |

|---|---|---|---|---|---|

| Control | 0 | 2 | 2.076 | 102 | 5595 |

| Group 1 | 1 | 1 | 2.012 | 106 | 8697* |

| Group 2 | 6 | 3 | 1.998 | 99 | 9414* |

| Group 3 | 12 | 1.5 | 2.032 | 101 | 9203* |

*Note: LOD = Limit of Detection; * indicates significant increase compared to control.

The study concluded that diclazuril remains safe for poultry at authorized levels, with no significant adverse health effects observed across treatment groups .

2. Residue and Toxicology Studies

Research indicates that diclazuril is absorbed minimally and primarily excreted unchanged in animal tissues, making it a suitable candidate for use in food-producing animals. The primary residue found in tissues was diclazuril itself, accounting for approximately 70-90% of total residues . Toxicological studies have shown low acute toxicity, with no evidence of mutagenicity or carcinogenicity reported .

Study on Efficacy Against Coccidia

A comparative study highlighted the effectiveness of diclazuril against Eimeria maxima, showing reduced lesion scores and improved health outcomes in infected birds compared to untreated controls . The treatment led to a significant decrease in oocyst excretion levels, indicating effective control over the parasite's lifecycle.

Immunoassay Development

A recent study focused on developing monoclonal antibodies against diclazuril for use in diagnostic assays. This research is crucial for monitoring drug residues in animal products and ensuring food safety standards are met . The ELISA method developed showed high sensitivity and specificity for detecting diclazuril residues in various animal tissues.

Eigenschaften

IUPAC Name |

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUKSKRPLYKKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862243-46-7 | |

| Record name | Diclazuril, 6-carboxylic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.